molecular formula C20H23F2N5O B6563872 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-73-4

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6563872
CAS RN: 946338-73-4
M. Wt: 387.4 g/mol
InChI Key: UWPDJXPWBXLVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . These types of structures are often found in biologically active compounds, and the presence of fluorine atoms can enhance the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine, piperazine, and pyrimidine rings. These structures are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, piperazine, and pyrimidine rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Anti-Tubercular Activity

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: has been investigated for its anti-tubercular properties. In a study by Singireddi et al., novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development .

Boronic Acid Derivatives

Another application involves boronic acid derivatives of this compound. For instance, 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester (CAS Number: 940284-98-0) is a related compound. Boronic acids are versatile intermediates in organic synthesis and have applications in medicinal chemistry, catalysis, and materials science .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200) , a DPP-4 inhibitor related to our compound, was studied for the treatment of type 2 diabetes. Understanding its metabolism and pharmacokinetics is crucial for drug development .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given its structural features, it could potentially interact with a variety of biological targets .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential biological activity .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O/c1-14-13-17(25-7-2-3-8-25)24-20(23-14)27-11-9-26(10-12-27)19(28)18-15(21)5-4-6-16(18)22/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPDJXPWBXLVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.